molecular formula C28H26O9 B11127314 1-(3,4-Dimethoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

1-(3,4-Dimethoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

Cat. No.: B11127314
M. Wt: 506.5 g/mol
InChI Key: XZVJXXIMVKJLED-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzofuran moiety

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the aromatic rings.

    Coupling reactions: The final step involves coupling the benzofuran moiety with the dimethoxyphenyl and trimethoxybenzoyl groups under specific conditions, such as the use of catalysts and solvents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and reactivity.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can be compared with similar compounds such as:

    1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.

    Ethanone, 1-(3,4-dimethoxyphenyl)-, oxime, (Z): This compound also contains a dimethoxyphenyl group but has different functional groups and reactivity.

Properties

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C28H26O9/c1-31-23-8-6-16(10-24(23)32-2)21(29)15-36-18-7-9-22-19(13-18)20(14-37-22)27(30)17-11-25(33-3)28(35-5)26(12-17)34-4/h6-14H,15H2,1-5H3

InChI Key

XZVJXXIMVKJLED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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